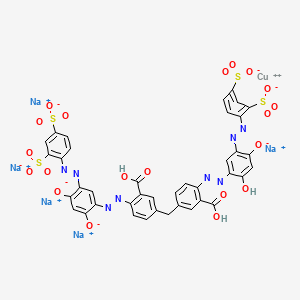
2,4-Dinitrophenyl pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl pyridine-2-carboxylate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring and a pyridine ring substituted with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Nitration: Benzylpyridine is nitrated using a mixture of sulfuric acid and fuming nitric acid at low temperatures (below 10°C) to form 2,4-dinitrobenzylpyridine.
Carboxylation: The nitrated product is then treated with a carboxylating agent under controlled conditions to introduce the carboxylate group, resulting in the formation of 2,4-Dinitrophenyl pyridine-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl pyridine-2-carboxylate.
Substitution: Formation of substituted phenyl pyridine-2-carboxylate derivatives.
Scientific Research Applications
2,4-Dinitrophenyl pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . This property makes it useful in studies of oxidative phosphorylation and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
Uniqueness
2,4-Dinitrophenyl pyridine-2-carboxylate is unique due to the presence of both nitro and carboxylate groups on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
76519-50-1 |
|---|---|
Molecular Formula |
C12H7N3O6 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C12H7N3O6/c16-12(9-3-1-2-6-13-9)21-11-5-4-8(14(17)18)7-10(11)15(19)20/h1-7H |
InChI Key |
KJQKPZGFIAMUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




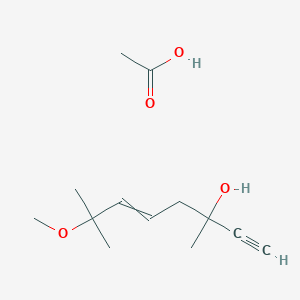
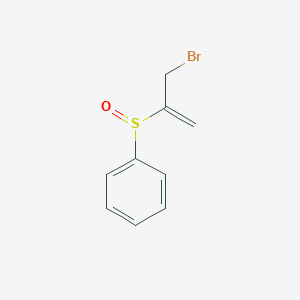
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
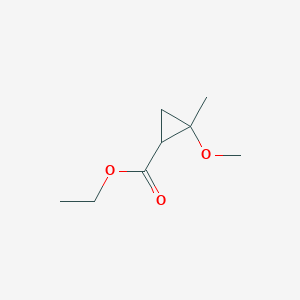
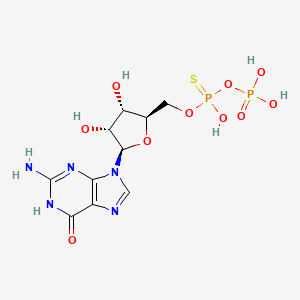
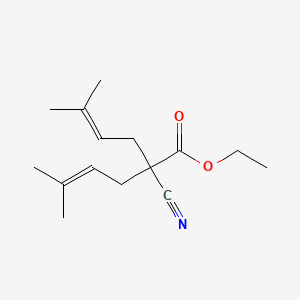
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
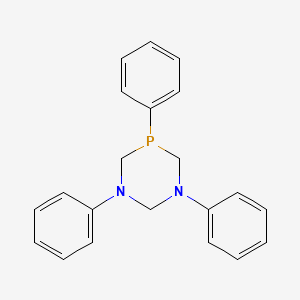
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
